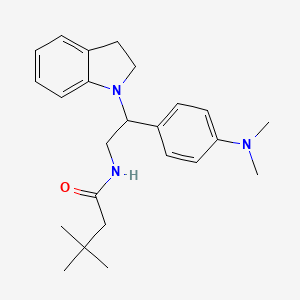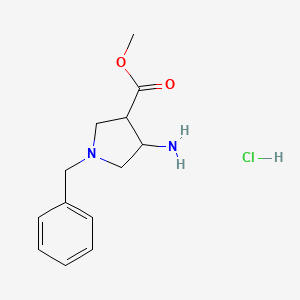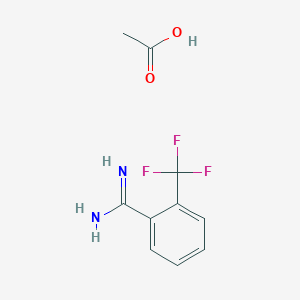![molecular formula C14H9F2N3O2 B2741813 7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 438220-85-0](/img/structure/B2741813.png)
7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a chemical compound with the linear formula C9 H7 F2 N3 O2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The InChI Code of this compound is 1S/C9H7F2N3O2/c1-4-2-6(7(10)11)14-8(13-4)5(3-12-14)9(15)16/h2-3,7,13H,1H2,(H,15,16) .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 227.17 .科学的研究の応用
Synthesis and Modification
Regioselective Synthesis : The regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, a category that includes 7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, has been achieved. This synthesis involves several steps starting from methyl 5-amino-1H-pyrazole-4-carboxylate, ultimately leading to the creation of 7-substituted derivatives with various functional groups (Drev et al., 2014).
Electrophilic Substitutions : Novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines have been synthesized, starting from 5-Aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines, a process which is relevant to the synthesis of compounds like this compound. This process involves electrophilic substitutions yielding various derivatives (Atta, 2011).
Molecular Structure Analysis : The molecular structure of similar compounds like 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been reported, which is crucial for understanding the structural properties of this compound. This includes analysis in different crystal environments, providing insights into the molecular architecture of this class of compounds (Canfora et al., 2010).
Iodine-Catalyzed Synthesis : An iodine-catalyzed, multicomponent, one-pot synthesis method has been developed for 5-Aryl-5,8-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylic acids, which could be applicable to the synthesis of this compound. This method emphasizes operational simplicity and an eco-friendly approach (Zeng et al., 2011).
Synthesis for Antiproliferative Agents : The synthesis of glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines, which are structurally related to this compound, has been carried out for their potential as antiproliferative agents. This includes an in silico pharmacokinetic prediction (Atta et al., 2019).
Applications in Biological Studies
Biological Evaluation and DFT Calculation : The synthesis and subsequent evaluation of pyrazole and pyrimidine derivatives, including those similar to this compound, have been explored. This includes assessing their antitumor, antimicrobial, and antioxidant activities. Additionally, Density Functional Theory (DFT) calculations have been carried out to investigate their equilibrium geometry and molecular properties (Farag & Fahim, 2019).
Anticancer Activity : A study of the crystal structure and biological activity of 5-Chloro-3-(2,4-Dichlorophenyl)-N-(3-Methoxyphenyl)-2-Methyl-6-Phenylpyrazolo[1,5-A]Pyrimidin-7-Amine, a compound structurally related to this compound, revealed moderate anticancer activity, indicating potential applications in this field (Lu Jiu-fu et al., 2015).
Synthesis for Antimicrobial Agents : The synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, including compounds related to this compound, has shown potential as anti-inflammatory and antimicrobial agents. Their biological activities were assessed, highlighting their potential applications in pharmaceuticals (Aggarwal et al., 2014).
Antibacterial Activity : Alkyl 6-aroyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, similar in structure to this compound, were synthesized and tested for antibacterial activity, indicating potential usage in developing new antibacterial agents (Gein et al., 2020).
Adenosine Receptor Antagonists : Structural investigations at the 5-position of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives, which are related to this compound, were conducted to target human A₁ and A(2A) adenosine receptors. This research identified potent and selective antagonists for these receptors, suggesting therapeutic applications (Squarcialupi et al., 2014).
将来の方向性
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Detailed Structure-Activity Relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
特性
IUPAC Name |
7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O2/c15-12(16)11-6-10(8-4-2-1-3-5-8)18-13-9(14(20)21)7-17-19(11)13/h1-7,12H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEFCEKTVQAEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2741730.png)
![2-({2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2741731.png)


![2H,3H-[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B2741737.png)

![5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2741739.png)




![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2741748.png)
![4-(4-Fluorophenyl)-5-[(3-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2741752.png)
![3-[(4-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2741753.png)